molecular formula C19H31BN2O4S B2446916 1-Piperidineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-97-5

1-Piperidineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No. B2446916
CAS RN: 756520-97-5
M. Wt: 394.34
InChI Key: NXFOONARKSDIMU-UHFFFAOYSA-N
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Description

This compound, also known as N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide, is a boronic acid derivative . It has an empirical formula of C19H24BNO4S and a molecular weight of 373.27 . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from catalysis to medicinal chemistry.


Synthesis Analysis

The compound can be synthesized through a sequence of Miyaura borylation and sulfonylation reactions . The total yield of this synthesis process is as high as 86.73% .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound has a solid form . Its SMILES string is Cc1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)B3OC(C)(C)C(C)(C)O3 . The InChI code is 1S/C19H24BNO4S/c1-14-6-12-17(13-7-14)26(22,23)21-16-10-8-15(9-11-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3 .

Scientific Research Applications

Safety And Hazards

The compound is classified as Aquatic Chronic 4 according to its hazard statements . It is recommended to be stored in Combustible Solids storage class . The flash point is not applicable .

Future Directions

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme . Therefore, this compound could have potential applications in the development of new drugs or treatments.

properties

IUPAC Name

2-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-9-8-10-17(15-16)21-27(23,24)14-13-22-11-6-5-7-12-22/h8-10,15,21H,5-7,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFOONARKSDIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

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